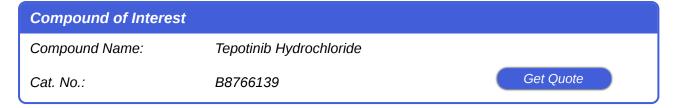


Application of Tepotinib in Orthotopic Brain Metastasis Models: Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing the MET inhibitor, tepotinib, in preclinical orthotopic brain metastasis models. The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanisms of tepotinib in the context of central nervous system (CNS) metastases.

Introduction

Brain metastases represent a significant challenge in oncology, with limited therapeutic options due to the protective nature of the blood-brain barrier (BBB). The c-Met proto-oncogene, which encodes a receptor tyrosine kinase, has been identified as a key driver in the progression of various cancers, including the development of brain metastases.[1][2] Aberrant c-Met signaling can promote tumor cell growth, invasion, and angiogenesis within the brain microenvironment. [1][3] Tepotinib is a potent and highly selective, orally bioavailable MET inhibitor that has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain metastases.[4][5][6] Preclinical studies using orthotopic brain metastasis models have been instrumental in demonstrating the intracranial activity of tepotinib.[4][7]

Data Presentation

The following tables summarize key quantitative data from preclinical studies investigating tepotinib in orthotopic brain metastasis models.



Table 1: Tepotinib Pharmacokinetics in Preclinical Models

Species	Tepotinib Concentration (Brain)	Tepotinib Concentration (Plasma)	Unbound Brain-to- Plasma Ratio (Kp,uu)	Reference
Wistar Rats	505 ± 22 ng/g	177 ± 20 ng/mL	0.25	[4]

This data indicates that tepotinib effectively penetrates the brain, with total concentrations being 2.87-fold higher in the brain than in plasma in rats.[4]

Table 2: Efficacy of Tepotinib in Orthotopic Patient-Derived Xenograft (PDX) Models of NSCLC Brain

Metastases

PDX Model	MET Alteration	Tepotinib Dose	Treatment Duration	Change in Tumor Volume (%)	Reference
LU5349	High-level MET amplification	125 mg/kg/day	16 days	-84% (median)	[4][7]
LU5406	High-level MET amplification	125 mg/kg/day	Not Specified	-63% (median)	[4]
LU5349	High-level MET amplification	30 mg/kg/day (suboptimal dose)	Not Specified	-12%	[4]
LU5406	High-level MET amplification	30 mg/kg/day (suboptimal dose)	Not Specified	-88%	[4]



These findings demonstrate significant tumor regression, including complete or near-complete responses, in MET-amplified orthotopic brain metastasis models treated with a clinically relevant dose of tepotinib.[4][7]

Table 3: Comparison of MET Inhibitors in an Orthotopic

NSCLC Brain Metastasis PDX Model (LU5349)

Treatment	Change in Tumor Volume (%)	Reference
Tepotinib	-84%	[7]
Capmatinib	-63%	[7]
Savolitinib	-13%	[7]
Crizotinib	+88%	[7]

This comparative study highlights the potent anti-tumor activity of tepotinib in an orthotopic brain metastasis model compared to other MET inhibitors.[7]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of tepotinib in orthotopic brain metastasis models.

Protocol 1: Establishment of Orthotopic Brain Metastasis Patient-Derived Xenograft (PDX) Models

This protocol describes the intracranial implantation of tumor cells from patient-derived xenografts into immunodeficient mice.

Materials:

- Patient-derived xenograft (PDX) tissue from brain metastases with confirmed MET amplification.
- Immunodeficient mice (e.g., NOD-SCID).



- Stereotactic apparatus.
- Hamilton syringe with a 26-gauge needle.
- Anesthesia machine with isoflurane.
- Surgical tools (scalpel, forceps, etc.).
- Bone wax.
- Suturing material.
- Cell culture medium (e.g., DMEM/F12).
- · Collagenase/Dispase.
- · Phosphate-buffered saline (PBS).

Procedure:

- Tumor Tissue Preparation:
 - Aseptically dissect fresh PDX tumor tissue.
 - Mechanically mince the tissue into small fragments.
 - Digest the tissue with an enzymatic solution (e.g., collagenase/dispase) to obtain a singlecell suspension.
 - Wash the cells with PBS and resuspend in an appropriate medium at a concentration of 1 x 10⁵ cells/µL.
- Stereotactic Intracranial Injection:
 - Anesthetize the mouse using isoflurane.
 - Secure the mouse in a stereotactic frame.
 - Make a sagittal incision in the scalp to expose the skull.



- Using a dental drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
- Slowly lower the Hamilton syringe needle to a specific depth into the brain parenchyma (e.g., 3 mm).[8]
- Inject 2-5 μL of the tumor cell suspension at a rate of 0.5 μL/min.
- Leave the needle in place for 5-10 minutes post-injection to prevent reflux.[8]
- Slowly withdraw the needle.
- Seal the burr hole with bone wax and suture the scalp incision.
- Post-operative Care:
 - Monitor the animals for recovery from anesthesia and any neurological deficits.
 - Provide post-operative analgesia as required.

Protocol 2: Tepotinib Administration and Efficacy Evaluation

This protocol outlines the treatment of tumor-bearing mice with tepotinib and the assessment of its anti-tumor effects.

Materials:

- Tepotinib (formulated for oral gavage).
- Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose).
- Oral gavage needles.
- Magnetic Resonance Imaging (MRI) system with a small animal coil.
- Gadolinium-based contrast agent (for some imaging).
- Calipers.

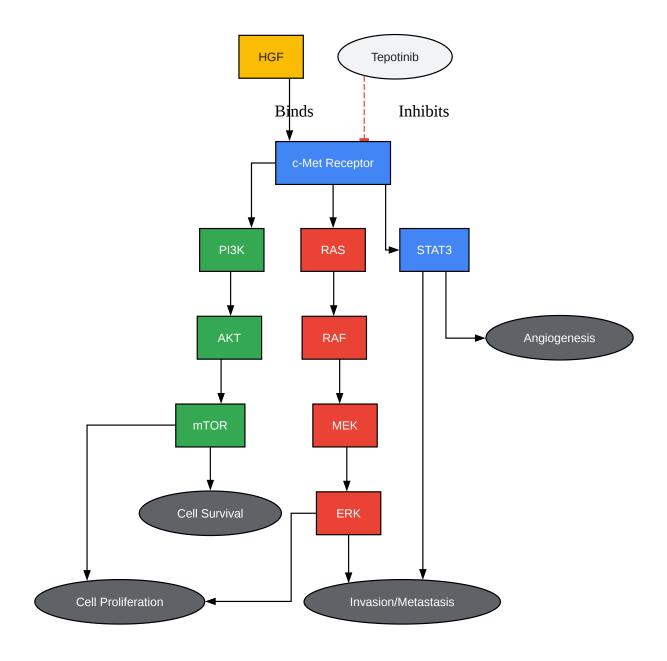


Procedure:

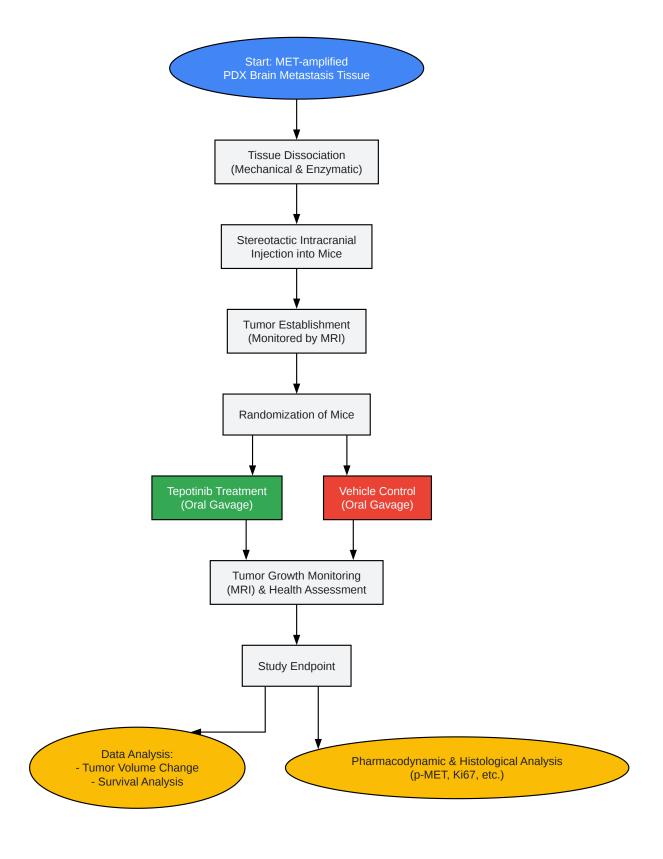
- Tumor Growth Monitoring:
 - Once tumors are established (detectable by MRI, typically 2-3 weeks post-implantation),
 randomize the mice into treatment and control groups.
- Tepotinib Administration:
 - Administer tepotinib orally via gavage at the desired dose (e.g., 125 mg/kg) once daily.
 - Administer the vehicle control to the control group using the same schedule.
- Efficacy Assessment:
 - Monitor tumor growth using MRI (e.g., T2-weighted imaging) at regular intervals (e.g., weekly).
 - Measure tumor volume from the MRI scans.
 - The change in tumor volume is calculated as: $\%TV = 100 \times (V_{final} V_{initial}) / V_{initial}$
 - Monitor animal body weight and overall health status throughout the study.
- Pharmacodynamic and Histological Analysis (at study endpoint):
 - Euthanize the mice and collect brain tissue.
 - Fix the tissue in formalin and embed in paraffin for immunohistochemical analysis of biomarkers such as p-MET, Ki67, and cleaved caspase-3.
 - Alternatively, snap-freeze the tissue for western blot or other molecular analyses.

Mandatory Visualizations c-Met Signaling Pathway in Brain Metastasis









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